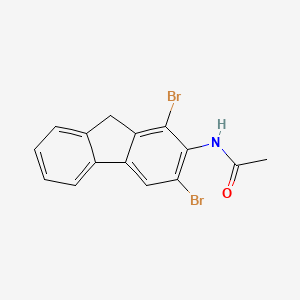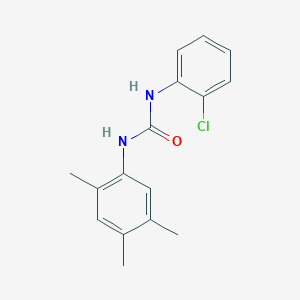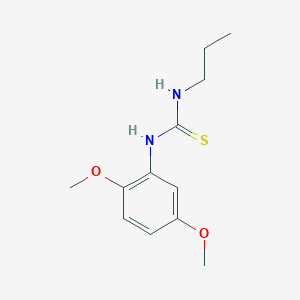
1,1'-(3,4-Dimethoxybenzylidene)DI-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol is a chemical compound with the molecular formula C29H24O4 and a molecular weight of 436.512 g/mol . This compound is known for its unique structure, which includes two naphthol units linked by a benzylidene bridge substituted with methoxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-naphthol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene bridge to a more saturated form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence cellular processes and pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol: Similar structure but with an isopropyl group instead of methoxy groups.
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol derivatives: Various derivatives with different substituents on the benzylidene bridge or naphthol units.
Uniqueness
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol is unique due to its specific substitution pattern and the resulting chemical properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
68827-81-6 |
|---|---|
Molekularformel |
C29H24O4 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H24O4/c1-32-25-16-13-20(17-26(25)33-2)27(28-21-9-5-3-7-18(21)11-14-23(28)30)29-22-10-6-4-8-19(22)12-15-24(29)31/h3-17,27,30-31H,1-2H3 |
InChI-Schlüssel |
BWWQTJUFBNSMGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)

![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)





![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)



